(S)-(+)-2-甲基哌嗪

描述

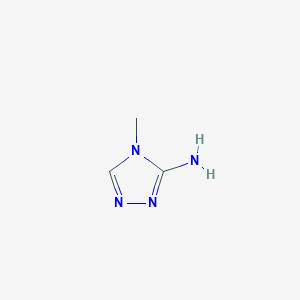

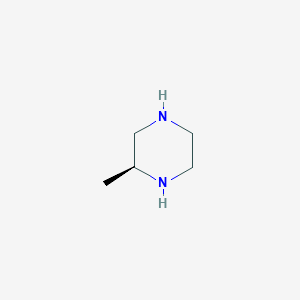

(S)-(+)-2-Methylpiperazine is a chiral compound that has been studied for its absolute structure. The determination of its absolute structure is significant for understanding its interactions and reactivity in various chemical contexts. The absolute structures of both enantiomers, R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine, have been determined using anomalous dispersion techniques, which are crucial for the study of light element structures in crystallography .

Synthesis Analysis

The synthesis of related piperazine compounds has been explored through various methods. One such method involves the intramolecular reductive coupling of diimines, which yields (+/-)-2,3-diarylpiperazines with high selectivity. This process, which uses Zn/Ti(O(i)Pr)2Cl2, achieves yields ranging from 73-83% and demonstrates a significant preference for the dl isomer over the meso form. Additionally, the (+/-)-2,3-diphenylpiperazine can be partially resolved using L-(+)-tartaric acid, and its enantiomeric purity can be further enhanced through the formation of hydrogen-bonded salt aggregates with oxalic acid .

Molecular Structure Analysis

The molecular structure of (S)-(+)-2-methylpiperazine has been confirmed through the absolute structure determination of its dibromide salts. This was achieved by collecting full data on Bijvoet pairs and minimizing systematic errors, which allowed for the determination of absolute structure parameters. These findings are essential for the accurate description of the molecule's three-dimensional arrangement and its potential interactions .

Chemical Reactions Analysis

The reactivity of piperazine derivatives has been explored in the context of synthesizing ligands for central nervous system receptors. A novel synthesis route starting from (S)-serine has been developed for 4-substituted-(1-benzylpiperazin-2-yl)methanols. This route involves key intermediates and subsequent transformations, including Swern oxidation, Wittig reaction, and hydrogenation, to produce chiral, non-racemic bicyclic lactams. These compounds have shown promising interactions with central nervous system receptors, such as the σ1-receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-2-methylpiperazine can be inferred from the study of its diastereomeric salts with tartaric acid. The crystal structures of these salts reveal the formation of well-defined hydrogen tartrate chains, which are linked into a two-dimensional sheet via intermolecular hydrogen bonds. The different conformations of the (R)- and (S)-2-methylpiperazinediium ions within these structures suggest variations in stability and the potential for forming intermolecular hydrogen bonds. These properties are indicative of the compound's behavior in solid-state and may influence its solubility, melting point, and other physical characteristics .

科学研究应用

1. 二氧化碳捕集应用

(S)-(+)-2-甲基哌嗪已被研究用于二氧化碳捕集。Chen和Rochelle(2013)使用定量核磁共振光谱研究了二甲基哌嗪水溶液中二氧化碳的溶解度和化学形态,展示了其在从燃煤电厂捕集二氧化碳方面的潜力(Chen & Rochelle, 2013)。Yuan,Sherman和Rochelle(2017)进一步分析了粘度对二甲基哌嗪水溶液中二氧化碳吸收的影响,突出了其在胺洗涤中用于二氧化碳捕集的效率(Yuan, Sherman, & Rochelle, 2017)。

2. 催化应用

该化合物已被纳入到共价有机框架的合成中用于催化。Ma等人(2017)报道了使用S-(+)-2-甲基哌嗪制备钯纳米颗粒负载的同手性共价有机框架,证明了其在促进某些化学反应中具有高产率和立体选择性的有效性(Ma et al., 2017)。

3. 制药化合物的合成

(S)-(+)-2-甲基哌嗪用于合成各种药用化合物。Kohara等人(2002)描述了使用2-甲基哌嗪合成苯并[5,6]环庚[1,2-b]噻吩和噻吩[3,2-c]-苯并哌啶衍生物,表明其在药物合成中的实用性(Kohara et al., 2002)。

4. 分析二氧化碳捕集排放中的降解产物

Cuccia等人(2017)在溶剂混合物中使用1-甲基哌嗪进行二氧化碳捕集,突出了其在研究试验装置条件下溶剂降解中的作用(Cuccia et al., 2017)。

5. 配位化学和性质

Hannachi等人(2019)使用2-甲基哌嗪合成了同形的硫氰酸钴和镍配位化合物,展示了不同金属对这些化合物性质的影响(Hannachi et al., 2019)。

6. 光谱分析和分子性质

Mahalakshmi和Balachandran(2015)对1-氨基-4-甲基哌嗪进行了详细的量子化学分析,提供了关于其电子性质和分子相互作用的见解(Mahalakshmi & Balachandran, 2015)。

属性

IUPAC Name |

(2S)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Methylpiperazine | |

CAS RN |

74879-18-8 | |

| Record name | 2-Methylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)